![molecular formula C20H20N4O4S B10988534 N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B10988534.png)
N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is a complex organic compound that features a benzothiazole core, a morpholine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 6-methoxybenzothiazole with an appropriate isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with 4-aminophenylmorpholine-4-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzothiazole ring can lead to a dihydrobenzothiazole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide has shown potential as an antibacterial and antifungal agent. Its ability to interact with biological membranes makes it a candidate for further pharmacological studies .
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide): This compound shares a similar benzothiazole core but differs in its side chains and functional groups.
N-(4-bromophenyl)-2-chloroacetamide: This compound has a similar amide linkage but features different substituents on the aromatic ring.
Uniqueness
N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is unique due to its combination of a benzothiazole core, a morpholine ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C20H20N4O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C20H20N4O4S/c1-27-15-6-7-16-17(12-15)29-19(22-16)23-18(25)13-2-4-14(5-3-13)21-20(26)24-8-10-28-11-9-24/h2-7,12H,8-11H2,1H3,(H,21,26)(H,22,23,25) |
InChI Key |
PGELUVAQQGWRMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.